![molecular formula C9H10 B14757783 Pentacyclo[4.3.0.02,5.03,8.04,7]nonane CAS No. 452-61-9](/img/structure/B14757783.png)
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane, also known as homocubane, is a polycyclic hydrocarbon with the molecular formula C9H10. It is characterized by its unique cage-like structure, which consists of five fused cyclobutane rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method is the photochemical cyclization of a suitable diene precursor. This reaction is often carried out in the presence of a sensitizer, such as benzophenone, under ultraviolet light .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be adapted for industrial purposes. The key challenges in industrial production include the need for precise control of reaction conditions and the handling of potentially hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while halogenation can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of strained ring systems and their reactivity.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore potential biological activities and medicinal applications of derivatives of this compound.
Mecanismo De Acción
The mechanism of action of Pentacyclo[4.3.0.02,5.03,8.04,7]nonane in chemical reactions involves the interaction of its strained ring system with various reagents. The high strain energy of the compound makes it highly reactive, allowing it to undergo a variety of transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Basketane (Pentacyclo[4.4.0.02,5.03,8.04,7]decane): Another polycyclic hydrocarbon with a similar cage-like structure but with an additional carbon atom.
Cubane (Pentacyclo[4.2.0.02,5.03,8]octane): A related compound with a cubic structure and different ring fusion pattern.
Uniqueness
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane is unique due to its specific ring fusion pattern and the resulting strain energy. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials with unique properties .
Propiedades
Número CAS |
452-61-9 |
|---|---|
Fórmula molecular |
C9H10 |
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane |
InChI |
InChI=1S/C9H10/c1-2-4-6-3(1)7-5(2)8(4)9(6)7/h2-9H,1H2 |
Clave InChI |
PAJGEKALYKVXNG-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C4C1C5C2C3C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


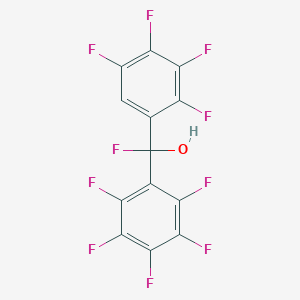
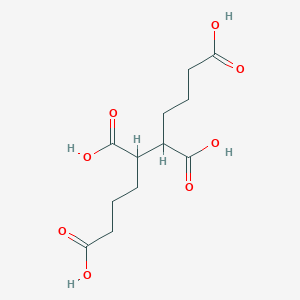
![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)
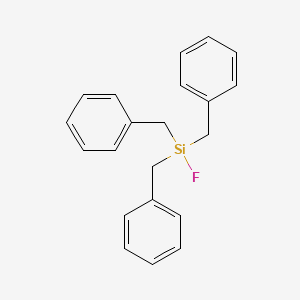
![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
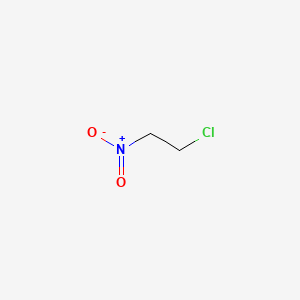
![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)

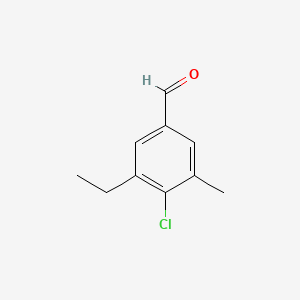
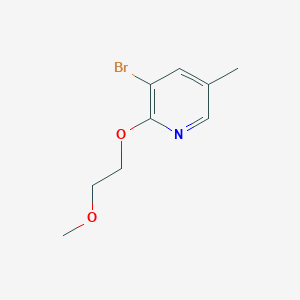
![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
